2,5-Dichlorobenzenesulfonyl fluoride

CAS No.: 1373233-39-6

Cat. No.: VC5394986

Molecular Formula: C6H3Cl2FO2S

Molecular Weight: 229.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373233-39-6 |

|---|---|

| Molecular Formula | C6H3Cl2FO2S |

| Molecular Weight | 229.05 |

| IUPAC Name | 2,5-dichlorobenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |

| Standard InChI Key | RFKAVWPYSXFORB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl |

Introduction

Chemical Identity and Structural Properties

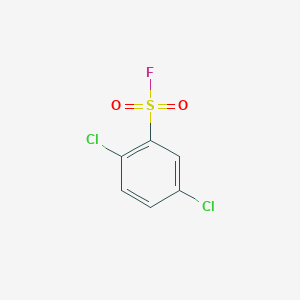

2,5-Dichlorobenzenesulfonyl fluoride (DCBSF) is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,5-dichlorobenzenesulfonyl fluoride, and it is identified by the CAS Registry Number 1373233-39-6 . The compound features a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a sulfonyl fluoride (–SO₂F) group at the 1-position (Figure 1).

Table 1: Key Physicochemical Properties of DCBSF

The sulfonyl fluoride group confers unique reactivity, enabling DCBSF to participate in nucleophilic substitution reactions, particularly in bioconjugation and click chemistry applications .

Synthesis and Manufacturing

Traditional Synthetic Routes

DCBSF is synthesized via chlorine/fluorine exchange reactions starting from chlorobenzenesulfonyl chlorides. A patented method involves reacting 2,5-dichlorobenzenesulfonyl chloride with potassium fluoride (KF) in the presence of a tertiary amine sequestering agent (e.g., tris(3,6,9-trioxadecyl)amine) at 100–240°C in aprotic polar solvents like sulfolane . This method achieves yields up to 65% by optimizing molar ratios and reaction temperatures .

Example Reaction:

Advanced Synthetic Approaches

Recent advancements include transition-metal-free one-pot synthesis using sulfonate salts, cyanuric chloride, and KHF₂ . Electrochemical methods have also been explored, leveraging anodic oxidation of thiols or disulfides in the presence of KF, achieving moderate to high yields under mild conditions .

Applications in Chemical and Pharmaceutical Industries

Bioconjugation and Click Chemistry

DCBSF’s sulfonyl fluoride motif serves as a bioorthogonal handle for linking small molecules to proteins or nucleic acids . Unlike traditional amide or phosphate linkers, sulfonyl fluorides exhibit hydrolytic stability and selective reactivity with lysine residues, making them ideal for proteomics studies .

Pharmaceutical Intermediates

DCBSF is a precursor to sulfonamide derivatives with demonstrated antibacterial activity . For instance, modifications at the sulfonyl fluoride group yield compounds active against Staphylococcus aureus and Escherichia coli .

Material Science

The compound has been investigated as a modifier for Nylon 6, enhancing thermal stability and mechanical properties .

| Parameter | Description | Source |

|---|---|---|

| Hazard Statements | H314 (Causes severe skin burns) | |

| Precautionary Measures | Use gloves, eye protection, ventilation | |

| Storage Conditions | Refrigerated (0–10°C), inert atmosphere |

Recent Research and Innovations

Electrochemical Synthesis

A 2019 study demonstrated electrochemical oxidation of thiols to sulfonyl fluorides using KF, achieving yields up to 73% under ambient conditions . This method reduces reliance on hazardous reagents and improves scalability .

Structural Optimization

Modifications to the benzene ring (e.g., introducing electron-withdrawing groups) enhance DCBSF’s reactivity in Suzuki-Miyaura couplings, expanding its utility in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume